
Ethyl 2-propionamidothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-propionamidothiophene-3-carboxylate is likely a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their high biological activity and are often used in the synthesis of potentially biologically active molecules .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-propionamidothiophene-3-carboxylate are not available, similar compounds like Ethyl 2-Aminothiophene-3-Carboxylates have been synthesized using Gewald’s reaction . This involves subsequent diazotization and desamination reactions .Applications De Recherche Scientifique
Organic Semiconductors
Ethyl 2-propionamidothiophene-3-carboxylate: is a thiophene derivative, a class of compounds that are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them suitable for creating flexible, lightweight, and cost-effective semiconductor devices.
Anticancer Agents
Thiophene derivatives have been studied for their potential anticancer properties. Some compounds in this class have shown effectiveness against various cancer cell lines, including human lung cancer cells . Research into Ethyl 2-propionamidothiophene-3-carboxylate could lead to the development of new anticancer medications that target specific pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives are well-documented. These compounds have been tested against a range of bacterial and fungal species, showing promising results as potential antibiotics or antifungal agents . Ethyl 2-propionamidothiophene-3-carboxylate could contribute to the fight against drug-resistant strains of microbes.
Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory effects. This makes them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). As inflammation is a common symptom of various diseases, Ethyl 2-propionamidothiophene-3-carboxylate could be a key ingredient in new, more effective anti-inflammatory therapies .
Anticorrosion Applications
In the field of industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They are used to protect metals and alloys from corrosion, which is crucial in extending the life of machinery and infrastructure. The application of Ethyl 2-propionamidothiophene-3-carboxylate in coatings or treatments could enhance the durability of metal products .
Antioxidant Properties
Thiophene derivatives have shown antioxidant activity, which is important in the prevention of oxidative stress-related diseases. By scavenging free radicals, these compounds can contribute to the protection of cells from damageEthyl 2-propionamidothiophene-3-carboxylate may be used to develop supplements or drugs that help manage oxidative stress .
Orientations Futures
Mécanisme D'action
Target of Action
Thiophene derivatives, which ethyl 2-propionamidothiophene-3-carboxylate is a part of, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that thiophene derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting their involvement in multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological activities, indicating that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
ethyl 2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLMWRRWFNCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)
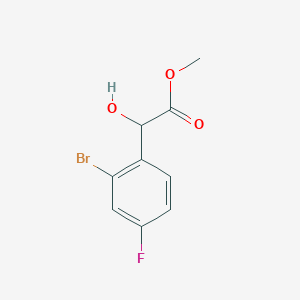

![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)
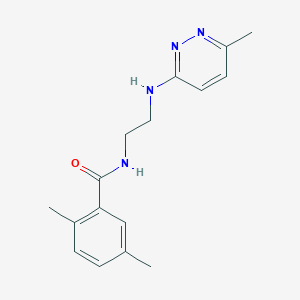
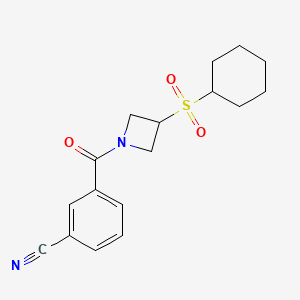
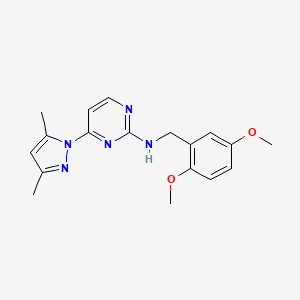
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609480.png)
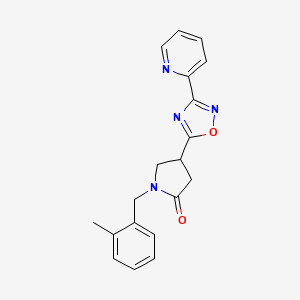
![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)
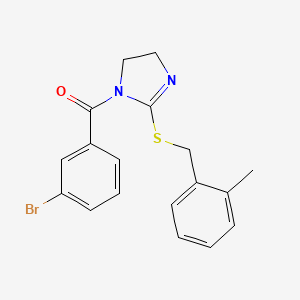
![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)